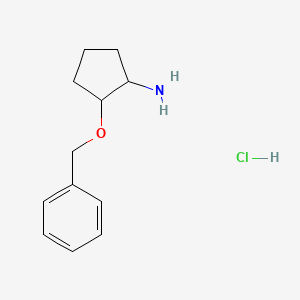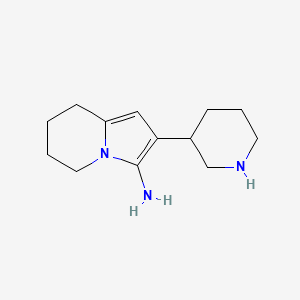
2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine is a complex organic compound that features a piperidine ring fused with an indolizine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. Piperidine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with suitable aldehydes or ketones can lead to the formation of the desired indolizine structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, including the use of ionic liquids as solvents, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and indolizines, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mécanisme D'action
The mechanism of action of 2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with similar biological activities.
Indolizine: Shares the indolizine core but lacks the piperidine ring.
Piperidinones: Compounds with a similar piperidine ring but different functional groups
Uniqueness
2-(Piperidin-3-yl)-5,6,7,8-tetrahydroindolizin-3-amine is unique due to its fused ring structure, which combines the properties of both piperidine and indolizine. This dual functionality can lead to enhanced biological activities and makes it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C13H21N3 |
|---|---|
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
2-piperidin-3-yl-5,6,7,8-tetrahydroindolizin-3-amine |
InChI |
InChI=1S/C13H21N3/c14-13-12(10-4-3-6-15-9-10)8-11-5-1-2-7-16(11)13/h8,10,15H,1-7,9,14H2 |
Clé InChI |
GLBCBXAETBIBEI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=CC(=C2N)C3CCCNC3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
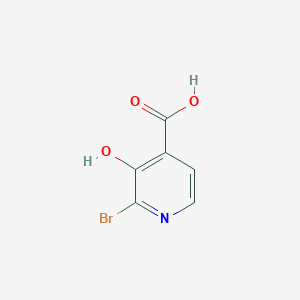
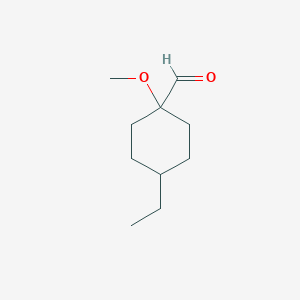

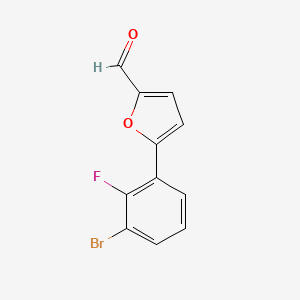
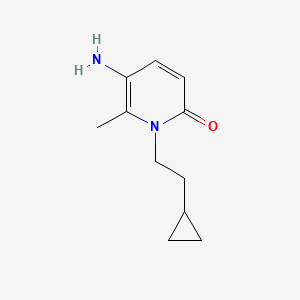
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
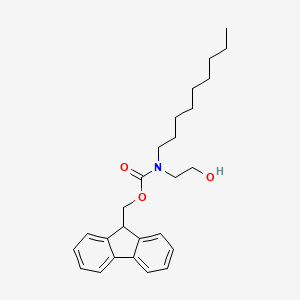
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)
![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)


